1-(3,5-Dibromophenyl)ethane-1,2-diamine chemical structure and properties
1-(3,5-Dibromophenyl)ethane-1,2-diamine chemical structure and properties
An In-Depth Technical Guide to 1-(3,5-Dibromophenyl)ethane-1,2-diamine: Synthesis, Properties, and Applications
Executive Summary
1-(3,5-Dibromophenyl)ethane-1,2-diamine is a chiral vicinal diamine featuring a dibrominated aromatic scaffold. Vicinal diamines are of paramount importance in modern chemistry, serving as critical building blocks for pharmaceuticals, chiral auxiliaries, and ligands in asymmetric catalysis.[1][2][3] The presence of the 3,5-dibromophenyl group imparts unique characteristics, such as increased molecular weight and lipophilicity, and provides synthetic handles for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the compound's properties, outlines a robust, enantioselective synthetic strategy, and discusses its potential applications for researchers in organic synthesis and drug development.
Introduction: The Significance of a Structurally Unique Diamine
Chiral 1,2-diamines are privileged structures in medicinal chemistry and asymmetric synthesis.[4] Their ability to form stable five-membered chelate rings with metal centers makes them exceptional ligands for a vast array of catalytic transformations.[2] The molecule 1-(3,5-Dibromophenyl)ethane-1,2-diamine belongs to this crucial class of compounds. Its structure is distinguished by two key features:
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The Vicinal Diamine Moiety: This functional group is the cornerstone of its utility, enabling bidentate coordination and serving as a chiral directing group.
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The 3,5-Dibromophenyl Ring: The two bromine atoms significantly alter the electronic properties of the aromatic ring and the molecule as a whole. They can serve as heavy atoms for X-ray crystallographic phasing, a critical step in determining the three-dimensional structure of protein-ligand complexes. Furthermore, these bromine atoms are amenable to substitution via metal-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries from a single advanced intermediate.
This guide aims to provide the necessary technical foundation for synthesizing and utilizing this valuable chemical entity.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, computational data provides valuable insights into its key properties. The following data is for the (1S)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Br₂N₂ | PubChem[5] |
| Molecular Weight | 293.99 g/mol | PubChem[5] |
| Exact Mass | 291.92107 Da | PubChem[5] |
| XLogP3 | 1.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 52 Ų | PubChem[5] |
Enantioselective Synthesis: A Mechanistic Approach
A robust and reliable synthesis of enantiopure 1-(3,5-Dibromophenyl)ethane-1,2-diamine can be envisioned through a multi-step sequence starting from the commercially available 3,5-dibromoacetophenone. The cornerstone of this strategy is the Sharpless Asymmetric Dihydroxylation (AD), a powerful method for installing chirality with high fidelity onto olefinic substrates.[6][7][8]
Synthetic Workflow Diagram
Caption: Proposed synthetic route to (S,S)-1-(3,5-Dibromophenyl)ethane-1,2-diamine.
Causality in Experimental Design
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Starting Material Transformation: The synthesis begins with the conversion of 1-(3,5-dibromophenyl)ethanone[9][10] to 3,5-dibromostyrene. A Wittig reaction is a standard and effective choice for this olefination.
-
Introduction of Chirality: The Sharpless Asymmetric Dihydroxylation is the key enantioselective step. Styrene derivatives are excellent substrates for this reaction.[6][11] The choice of ligand dictates the stereochemical outcome:
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AD-mix-β (containing the (DHQD)₂PHAL ligand) will react with the "top face" of the alkene, yielding the (R,R)-diol.[7]
-
AD-mix-α (containing the (DHQ)₂PHAL ligand) will react with the "bottom face" to produce the (S,S)-diol. The use of a catalytic amount of osmium tetroxide with a stoichiometric re-oxidant like K₃Fe(CN)₆ or NMO makes this process both cost-effective and practical.[7]
-
-
Conversion of Diol to Diamine: A common and high-yielding method for converting a 1,2-diol to a 1,2-diamine with inversion of stereochemistry at both centers involves a two-step process via a cyclic intermediate. The diol is first converted to a cyclic sulfate. This intermediate then undergoes a nucleophilic ring-opening with an azide source (Sₙ2 reaction), followed by reduction of the resulting diazide to the diamine. This sequence reliably transforms an (R,R)-diol into an (S,S)-diamine.
Experimental Protocol: Synthesis of (S,S)-1-(3,5-Dibromophenyl)ethane-1,2-diamine
Part A: Sharpless Asymmetric Dihydroxylation of 3,5-Dibromostyrene
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Materials: 3,5-Dibromostyrene, AD-mix-β, tert-butanol, water, methanesulfonamide (CH₃SO₂NH₂), sodium sulfite (Na₂SO₃), ethyl acetate.
-
Procedure:
-
Prepare a solvent mixture of tert-butanol and water (1:1).
-
In a round-bottom flask cooled to 0 °C, dissolve AD-mix-β and methanesulfonamide in the solvent mixture with vigorous stirring.
-
Add 3,5-dibromostyrene to the cold, stirring mixture.
-
Maintain the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure (R,R)-1-(3,5-dibromophenyl)ethane-1,2-diol.
-
Part B: Conversion to (S,S)-1-(3,5-Dibromophenyl)ethane-1,2-diamine
-
Materials: (R,R)-1-(3,5-Dibromophenyl)ethane-1,2-diol, thionyl chloride (SOCl₂), triethylamine (Et₃N), ruthenium(III) chloride (RuCl₃), sodium periodate (NaIO₄), sodium azide (NaN₃), lithium aluminum hydride (LiAlH₄) or H₂ with Pd/C, acetonitrile, water, diethyl ether.
-
Procedure:
-
Cyclic Sulfite Formation: In a flask under an inert atmosphere, dissolve the (R,R)-diol in anhydrous dichloromethane at 0 °C. Add triethylamine, followed by the dropwise addition of thionyl chloride. Stir until TLC indicates complete conversion.
-
Oxidation to Cyclic Sulfate: To the crude cyclic sulfite, add acetonitrile, water, a catalytic amount of RuCl₃, and sodium periodate. Stir vigorously until the reaction is complete.
-
Azide Opening and Reduction: Isolate the crude cyclic sulfate. Dissolve it in a suitable solvent like DMF and add sodium azide. Heat the reaction to facilitate the Sₙ2 ring-opening. After the reaction is complete, carefully reduce the resulting diazide intermediate using a standard procedure, such as with LiAlH₄ in THF or catalytic hydrogenation (H₂ over Pd/C), to yield the final (S,S)-diamine.
-
Purification: After an appropriate aqueous workup, purify the final product by column chromatography or crystallization.
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Potential Applications in Research and Drug Development
The unique structure of 1-(3,5-Dibromophenyl)ethane-1,2-diamine makes it a highly attractive candidate for several advanced applications.
Asymmetric Catalysis
Chiral vicinal diamines are foundational ligands in asymmetric catalysis.[2] This compound can act as a bidentate ligand for various transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper), forming stable complexes that can catalyze a wide range of enantioselective reactions, including:
-
Asymmetric hydrogenation of ketones and imines.[4]
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Asymmetric transfer hydrogenation.
-
Carbon-carbon bond-forming reactions.
Ligand-Metal Coordination Diagram
Caption: Chelation of a metal center (M) by the diamine ligand.
Scaffold for Drug Discovery
The 1,2-diamine motif is a common feature in biologically active molecules.[3] This compound can serve as a starting point for the synthesis of novel pharmaceutical candidates. The dibromo-substituents offer a distinct advantage: they can be used as points of diversification. Using reactions like the Suzuki or Buchwald-Hartwig cross-coupling, a wide array of different functional groups can be introduced at the 3- and 5-positions of the phenyl ring, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is unavailable, aromatic bromides and amines should be handled with care. Avoid inhalation of dust, ingestion, and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1-(3,5-Dibromophenyl)ethane-1,2-diamine represents a valuable and versatile tool for the modern chemist. Its synthesis, achievable through well-established and highly enantioselective methods like the Sharpless Asymmetric Dihydroxylation, provides access to a chiral building block with significant potential. Its utility as a chiral ligand in asymmetric catalysis and as a diversifiable scaffold for drug discovery marks it as a compound of high interest for future research and development endeavors.
References
- Taylor & Francis. (2006, August 20). On the Origin of the Facial Selectivity of the Sharpless Asymmetric Dihydroxylation of Styrene Derivatives.
-
PubChem. * (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine*. National Center for Biotechnology Information. Retrieved from [Link]
-
Vidal, A., et al. (2013, May 3). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. Retrieved from [Link]
-
RSC Publishing. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
-
PMC. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Omega. (2019, January 29). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
PMC. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. National Center for Biotechnology Information. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021, March 16). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Retrieved from [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Academia.edu. Sharpless Asymmetric Dihydroxylation of Olefins in WaterSurfactant Media with Recycling of the Catalytic System by Membrane Nanofiltration. Retrieved from [Link]
- Google Patents. Method of synthesis of vicinal diamines.
-
PubChem. 1-(3,5-Dibromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
ResearchGate. Synthesis of 1,2-diamines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. Retrieved from [Link]
-
ResearchGate. 13 C NMR spectrum of 3,3'-(ethane-1,2-diylbis (sulfanediyl))bis(1-(4-bromophenyl). Retrieved from [Link]
-
Thieme. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine | C8H10Br2N2 | CID 91757293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. CAS 14401-73-1: 3,5-Dibromoacetophenone | CymitQuimica [cymitquimica.com]
- 10. 1-(3,5-Dibromophenyl)ethanone | 14401-73-1 [sigmaaldrich.com]
- 11. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
